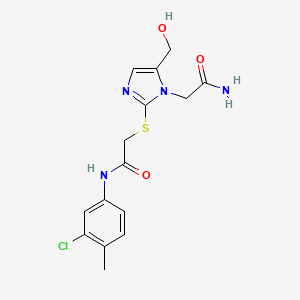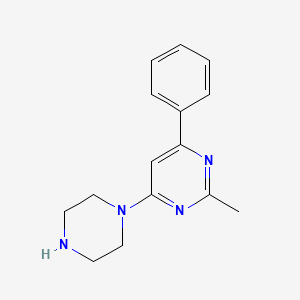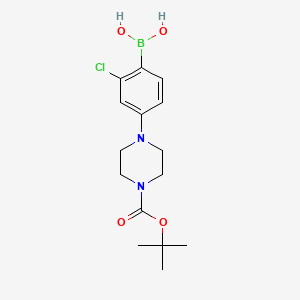
4-(4-BOC-Piperazino)-2-chlorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BOC-Piperazino)-2-chlorophenylboronic acid: is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl group. Its molecular formula is C15H22BClN2O4 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Protection of the Piperazine Ring: The piperazine ring is then protected using tert-butoxycarbonyl (BOC) to form BOC-piperazine.
Introduction of the Boronic Acid Group: The chlorophenyl group is introduced via a substitution reaction, followed by the addition of the boronic acid group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions: 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Boronic esters and boronic acids.
Reduction Products: Boranes and other reduced boron compounds.
科学的研究の応用
4-(4-BOC-Piperazino)-2-chlorophenylboronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This compound can also interact with cellular pathways involved in signal transduction and gene expression .
類似化合物との比較
2-(4-BOC-Piperazino)pyrimidine-5-boronic acid pinacol ester: Similar structure with a pyrimidine ring instead of a chlorophenyl group.
4-(4-BOC-Piperazino)-3-chlorophenylboronic acid: Similar structure with the chlorine atom at a different position on the phenyl ring.
2-(4-BOC-Piperazinyl)-2-phenylacetic acid: Contains a phenylacetic acid group instead of a boronic acid group.
Uniqueness: 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group allows for versatile chemical modifications, while the BOC-protected piperazine ring provides stability and selectivity in biological systems .
特性
IUPAC Name |
[2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-12(16(21)22)13(17)10-11/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULTQKYFIKEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
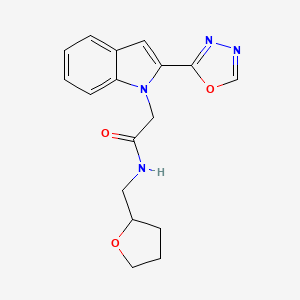
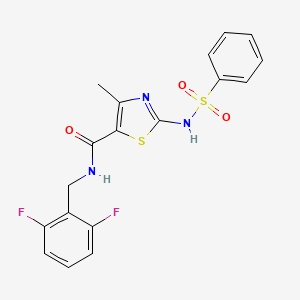
![tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B2661735.png)
![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
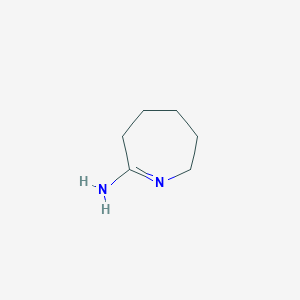
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)
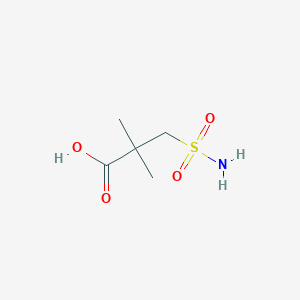

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
